molecular formula C20H24N2O8S4 B11944564 N,N'-bis[(4-methylphenyl)sulfonyl]cystine CAS No. 1465-10-7

N,N'-bis[(4-methylphenyl)sulfonyl]cystine

Cat. No.: B11944564
CAS No.: 1465-10-7
M. Wt: 548.7 g/mol
InChI Key: IFCGGVQCBYIYOD-UHFFFAOYSA-N
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Description

N,N’-bis[(4-methylphenyl)sulfonyl]cystine is a compound that belongs to the class of sulfonamides It is characterized by the presence of two sulfonyl groups attached to the cystine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(4-methylphenyl)sulfonyl]cystine typically involves the reaction of cystine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N,N’-bis[(4-methylphenyl)sulfonyl]cystine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(4-methylphenyl)sulfonyl]cystine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

N,N’-bis[(4-methylphenyl)sulfonyl]cystine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis[(4-methylphenyl)sulfonyl]cystine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(4-methylphenyl)sulfonyl]ethanediamine
  • N,N’-bis[(4-methylphenyl)sulfonyl]lysine
  • N,N’-bis[(4-methylphenyl)sulfonyl]hydrazine

Uniqueness

N,N’-bis[(4-methylphenyl)sulfonyl]cystine is unique due to its cystine backbone, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1465-10-7

Molecular Formula

C20H24N2O8S4

Molecular Weight

548.7 g/mol

IUPAC Name

3-[[2-carboxy-2-[(4-methylphenyl)sulfonylamino]ethyl]disulfanyl]-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C20H24N2O8S4/c1-13-3-7-15(8-4-13)33(27,28)21-17(19(23)24)11-31-32-12-18(20(25)26)22-34(29,30)16-9-5-14(2)6-10-16/h3-10,17-18,21-22H,11-12H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

IFCGGVQCBYIYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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